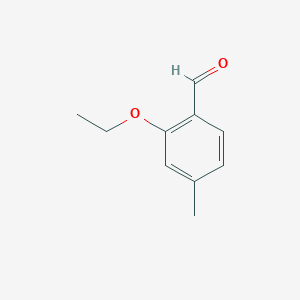

2-Ethoxy-4-methylbenzaldehyde

Vue d'ensemble

Description

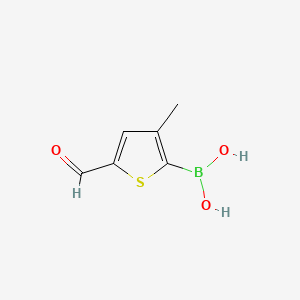

2-Ethoxy-4-methylbenzaldehyde is a chemical compound with the molecular weight of 164.2 . It is a liquid at room temperature .

Molecular Structure Analysis

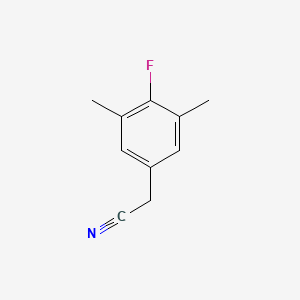

The InChI code for this compound is1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3 . This indicates that the compound has 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

One significant area of application is in synthetic chemistry, where derivatives of benzaldehydes are utilized in reactions for the synthesis of complex molecules. For instance, 2-Hydroxybenzaldehydes have been shown to efficiently react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst to produce 2-alkenoylphenols, indicating a potential pathway for modifying 2-Ethoxy-4-methylbenzaldehyde in similar catalytic systems (Kokubo et al., 1999). Furthermore, research on benzaldehyde derivatives has explored their role as intermediates in cascade reactions that produce methylbenzaldehydes, suggesting applications in the selective synthesis of aromatic compounds from bioethanol (Moteki et al., 2016).

Materials Science

In materials science, the vibrational dynamics of methoxy- and ethoxy-benzaldehyde derivatives have been studied using INS spectroscopy and DFT calculations, providing insights into the molecular behavior in solid states. Such studies could inform the development of materials with tailored properties, where modifications to the benzaldehyde core structure, like in this compound, might influence material characteristics (Ribeiro-Claro et al., 2021).

Safety and Hazards

2-Ethoxy-4-methylbenzaldehyde is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye damage (H318), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing eye protection .

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

2-Ethoxy-4-methylbenzaldehyde, like other benzylic compounds, can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets often involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their ability to undergo diverse chemical reactions .

Pharmacokinetics

The compound’s molecular weight (1642) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

It’s known that the compound can undergo various chemical reactions, which may result in diverse biological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at a storage temperature of 2-8°C .

Propriétés

IUPAC Name |

2-ethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPACITYHAIVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)

![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)

![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)